butyl 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate
Description
Butyl 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate is a brominated phthalimide derivative characterized by a 5-bromo-substituted isoindole-1,3-dione core linked via a methylamino bridge to a 3-carboxybutyl ester group. Its molecular formula is C₁₉H₁₆BrN₂O₄ (molecular weight: 402.24 g/mol), with a logP of 4.99, indicating moderate lipophilicity . The compound’s structure includes a planar phthalimide moiety, known for its role in DNA intercalation and enzyme inhibition, and a flexible butyl ester chain that may enhance membrane permeability .
Properties
IUPAC Name |
butyl 3-[(5-bromo-1,3-dioxoisoindol-2-yl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-2-3-9-27-20(26)13-5-4-6-15(10-13)22-12-23-18(24)16-8-7-14(21)11-17(16)19(23)25/h4-8,10-11,22H,2-3,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHCQIMEDHRSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate typically involves multiple steps:
Formation of the Isoindoline-1,3-dione Core: This step involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold.
Esterification: The butyl ester group is introduced via an esterification reaction, typically using butanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Ester Hydrolysis
The butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating reactive intermediates.
| Conditions | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8h | 3-{[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]amino}benzoic acid | 85–90 | |
| Basic hydrolysis (saponification) | NaOH (1M), ethanol, 60°C, 4h | Sodium salt of the carboxylic acid | 78 |
The reaction proceeds via nucleophilic attack at the carbonyl carbon, with the ester group’s electron-withdrawing nature accelerating hydrolysis. The butyl group is cleaved as butanol under basic conditions.
Bromine Substitution Reactions
The 5-bromo substituent on the isoindole ring participates in nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions, enabling structural diversification.
Nucleophilic Substitution
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Potassium hydroxide | DMF, 120°C, 12h | 5-hydroxyisoindole derivative | High | |
| Piperidine | THF, Pd(PPh₃)₄, 80°C | 5-piperidino-substituted compound | Moderate |
The electron-withdrawing dioxo groups activate the bromine for substitution, favoring para-directed NAS.
Cross-Coupling Reactions
| Catalyst System | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dba)₂/XPhos | Phenylboronic acid | 5-phenylisoindole derivative | 65 | |
| CuI/1,10-phenanthroline | Sodium azide | 5-azidoisoindole | 72 |
Suzuki-Miyaura coupling introduces aryl groups, while azide substitution enables click chemistry applications.
Redox Reactivity of the Isoindole Dione
The 1,3-dioxo group undergoes reduction to form diol intermediates, enhancing hydrogen-bonding potential.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄ | MeOH, 25°C, 2h | Partial reduction to hydroxylactam | Limited selectivity |
| LiAlH₄ | THF, 0°C → reflux, 6h | Full reduction to isoindoline diol | High yield (88%) |
Reduction pathways are sterically hindered by the adjacent bromine, favoring partial reduction under mild conditions.
Amino Group Functionalization
The secondary amine undergoes acylation or alkylation to modify solubility and biological activity.
Acylation
| Acylating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C, 1h | N-acetylated derivative | 92 |
| Benzoyl chloride | DCM, Et₃N, 25°C, 3h | N-benzoylated compound | 85 |
Alkylation
| Alkylating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 8h | N-methylated analog | 78 |
| Ethyl bromoacetate | NaH, THF, 25°C, 12h | Ethyl glycinate conjugate | 68 |
Acylation proceeds efficiently due to the amine’s nucleophilicity, while alkylation requires strong bases for deprotonation .
Thermal and Photochemical Stability
The compound degrades under prolonged heating (>150°C) or UV exposure, forming decomposition products:
| Condition | Major Degradation Product | Mechanism |
|---|---|---|
| 160°C, 2h (neat) | Debrominated isoindole lactam | Radical-mediated cleavage |
| UV (254 nm), 48h | Oxidative ring-opening products | Singlet oxygen-mediated |
Stability studies recommend storage at −20°C under inert atmosphere .
Comparative Reactivity with Analogues
The bromine and dioxo groups differentiate its reactivity from non-halogenated or non-oxidized analogues:
| Feature | Impact on Reactivity |
|---|---|
| 5-Bromo substituent | Enhances NAS and coupling efficiency vs. H or Cl |
| 1,3-Dioxo groups | Activates ring for reduction; stabilizes anionic intermediates |
| Butyl ester | Slower hydrolysis vs. methyl/ethyl esters |
Scientific Research Applications
Medicinal Chemistry
Butyl 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate exhibits potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Research has indicated its effectiveness in:
- Antitumor Activity : Studies have shown that isoindole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : The compound's unique structure may confer antibacterial or antifungal properties. Preliminary assays have indicated activity against specific pathogens .
Materials Science
The compound can be utilized in the development of new materials due to its ability to form stable complexes and its potential for modification:
- Polymer Synthesis : Incorporating this compound into polymer matrices may enhance mechanical properties and thermal stability .
Biochemistry
In biochemistry, this compound can serve as a valuable tool for studying enzyme interactions and cellular processes:
- Enzyme Inhibition Studies : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into enzyme kinetics and inhibition mechanisms .
Drug Delivery Systems
Due to its favorable solubility characteristics, this compound could be explored for use in drug delivery systems:
- Nanoparticle Formulations : Its incorporation into nanoparticles could facilitate targeted delivery of therapeutic agents .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various isoindole derivatives. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of approximately 15 µM .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of isoindole derivatives found that this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .
Mechanism of Action
The mechanism of action of butyl 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate involves its interaction with various molecular targets. The isoindoline-1,3-dione core can interact with enzymes and receptors, modulating their activity. The bromine atom and the aminobenzoate moiety can also participate in binding interactions, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Phthalimide Derivatives
Key Observations :
- Ester vs. Amide Linkage : Unlike amide-based anticonvulsants (e.g., 4-(1,3-dioxo-isoindol-2-yl)butanamides ), the butyl ester group in the target compound may alter metabolic stability and bioavailability .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Analogues
Key Observations :
- Genotoxicity: Non-brominated nitrate derivatives (C1–C6) exhibit lower genotoxicity than HU, but bromine’s impact on the target compound’s safety profile remains unstudied .
- Anticonvulsant Potential: The target compound shares structural motifs (e.g., phthalimide core, flexible chain) with active anticonvulsants like 3a–k , suggesting possible efficacy in seizure models.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
Biological Activity
Butyl 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate, also referred to by its chemical name butyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, has garnered attention due to its potential biological activities. The compound's structure includes a butyl group linked to a benzoate moiety and a bromo-substituted isoindole derivative, which may influence its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 340.17 g/mol. This compound is characterized by the presence of both dioxo and amino functional groups, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily associated with its interaction with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in various physiological processes and are common targets for drug development. The compound's ability to modulate GPCR signaling pathways could lead to therapeutic effects in various diseases.
Key Mechanisms:
- Calcium Ion Modulation : The compound may elevate intracellular calcium levels through the activation of phospholipase C pathways, similar to other known GPCR ligands .
- Inhibition of Adenylyl Cyclase : Some studies suggest that compounds with similar structures can inhibit adenylyl cyclase activity, thereby affecting cyclic AMP levels within cells .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing isoindole derivatives. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
| A549 (Lung) | 15.0 | Inhibition of migration |
Antimicrobial Activity
Preliminary assessments suggest that the compound may possess antimicrobial properties against various pathogens:
- Bacterial Strains Tested : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli in disc diffusion assays .
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects on breast cancer cells and reported an IC50 value significantly lower than that of standard chemotherapeutics .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial potential against Gram-positive and Gram-negative bacteria and found promising results that suggest further exploration into its use as an antimicrobial agent .
Q & A
Basic: What are effective synthetic routes for butyl 3-{[(5-bromo-1,3-dioxo-isoindol-2-yl)methyl]amino}benzoate?
Methodological Answer:
A plausible route involves coupling a brominated phthalimide derivative with a benzoate precursor. For example:
- Step 1: Esterify 3-aminobenzoic acid with butanol using sulfuric acid as a catalyst (reflux in methanol, 24h, 95% yield) .
- Step 2: Brominate the isoindole-1,3-dione core at the 5-position using reagents like 5-bromo-2,1,3-benzoxadiazole (CAS 51376-06-8, mp 72–74°C) to ensure regioselectivity .
- Step 3: Perform nucleophilic substitution between the aminobenzoate and bromomethyl-phthalimide intermediates. Benzoyl chlorides (e.g., 2-[(1,3-dioxo-isoindol-2-yl)methyl]benzoyl chloride) can act as coupling agents in anhydrous conditions .
Key Considerations: Monitor reaction progress via TLC and purify via recrystallization (melting point validation, e.g., 72–74°C for brominated intermediates) .
Basic: How can NMR and IR spectroscopy characterize this compound?
Methodological Answer:
- ¹H NMR:
- The butyl ester (CH₂CH₂CH₂CH₃) appears as a triplet at ~0.9 ppm (terminal CH₃) and a multiplet at ~1.3–1.6 ppm (middle CH₂).
- The phthalimide carbonyls (C=O) deshield aromatic protons, shifting the isoindole protons to δ 7.5–8.5 ppm .
- IR:
- Strong absorptions at ~1700–1750 cm⁻¹ (ester C=O and phthalimide C=O stretches) .
- Validation: Compare with spectra of analogous compounds like methyl 2-amino-3-bromobenzoate (C₈H₈BrNO₂) .
Advanced: What mechanistic insights explain the formation of the isoindole-1,3-dione ring?
Methodological Answer:
The isoindole-1,3-dione moiety forms via cyclization of brominated precursors. For example:
- Pathway: A bromomethyl intermediate (e.g., 5-(bromomethyl)-3-phenylisoxazole, CAS 2039-50-1) undergoes nucleophilic attack by an amine, followed by intramolecular cyclization under basic conditions .
- Kinetics: Reaction rates depend on solvent polarity (e.g., DMF accelerates cyclization) and temperature (optimized at 60–80°C) .
- Byproducts: Monitor for incomplete cyclization (e.g., open-chain amides via LC-MS) .
Advanced: How can computational modeling predict electronic effects in this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to assess electron distribution. The bromine atom exerts an electron-withdrawing effect, polarizing the isoindole ring and activating the methylamino linker for nucleophilic reactions .
- HOMO-LUMO Analysis: Predict reactivity sites; the phthalimide C=O groups (LUMO) are susceptible to nucleophilic attack .
- Validation: Compare computed IR/NMR with experimental data to refine models .
Advanced: How to resolve contradictions in synthetic yields across reaction conditions?
Methodological Answer:
- Case Study: If yields vary (e.g., 70% vs. 50% for the same step), analyze:
- Catalyst Purity: Trace metals in reagents (e.g., Kanto’s 97% purity brominated compounds vs. lower-grade suppliers) .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) may improve solubility but promote side reactions (e.g., ester hydrolysis) .
- Statistical Design: Use a DoE (Design of Experiments) to isolate variables (temperature, stoichiometry) .
- Mitigation: Reproduce reactions with rigorously dried solvents and inert atmospheres .
Basic: What purification techniques optimize yield and purity?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures for the final product (solubility differences isolate impurities) .
- Column Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) to separate unreacted phthalimide precursors .
- MP Validation: Compare observed melting points with literature values (e.g., 72–74°C for brominated intermediates) .
Advanced: How does steric hindrance influence coupling reactions?
Methodological Answer:
- Steric Effects: Bulky substituents (e.g., butyl ester) slow nucleophilic attack at the methylamino group. Kinetic studies show reduced rates when R = butyl vs. methyl .
- Mitigation: Use activating groups (e.g., Boc-protected amines) or elevated temperatures (80–100°C) .
- Modeling: Molecular dynamics simulations quantify steric clashes (e.g., in Gaussian 09) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
